Streptoniazid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Streptoniazid is a derivative of streptomycin, patented by Societe des usines chimiques de Rhone-Poulenc as an antibiotic effective against tuberculosis . It is a small molecule with the molecular formula C27H44N10O12 and a molecular weight of 700.6981 g/mol . This compound is known for its potent antibacterial properties, particularly against Mycobacterium tuberculosis.
Preparation Methods
Synthetic Routes and Reaction Conditions: Streptoniazid is synthesized through a series of chemical reactions involving streptomycin and isonicotinic acid hydrazide. The synthesis typically involves the formation of a hydrazone linkage between the aldehyde group of streptomycin and the hydrazide group of isonicotinic acid hydrazide . The reaction conditions often include mild temperatures and neutral pH to ensure the stability of the compound.
Industrial Production Methods: Industrial production of this compound involves large-scale fermentation processes to produce streptomycin, followed by chemical modification to introduce the isonicotinic acid hydrazide moiety. The process is optimized to maximize yield and purity, with stringent quality control measures to ensure the efficacy of the final product.
Chemical Reactions Analysis
Types of Reactions: Streptoniazid undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form corresponding oxides, which may alter its antibacterial properties.
Reduction: Reduction reactions can modify the hydrazone linkage, potentially affecting the compound’s stability and activity.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate under mild conditions.
Reduction: Reducing agents such as sodium borohydride are used under controlled conditions to prevent over-reduction.
Substitution: Substitution reactions often involve nucleophiles like amines or thiols, typically conducted in aqueous or organic solvents at room temperature.
Major Products Formed: The major products formed from these reactions include various derivatives of this compound with modified antibacterial properties, which are studied for their potential therapeutic applications .
Scientific Research Applications
Streptoniazid has a wide range of scientific research applications, including:
Chemistry: Used as a model compound to study hydrazone formation and its reactivity.
Biology: Investigated for its antibacterial properties against Mycobacterium tuberculosis and other bacterial strains.
Mechanism of Action
Streptoniazid exerts its antibacterial effects by inhibiting protein synthesis in bacterial cells. It binds to the 30S ribosomal subunit, preventing the formation of the initiation complex and causing misreading of mRNA. This leads to the production of non-functional proteins and ultimately bacterial cell death . The molecular targets include the ribosomal RNA and associated proteins, which are essential for bacterial survival .
Comparison with Similar Compounds
Streptoniazid is unique among its peers due to its dual action derived from both streptomycin and isonicotinic acid hydrazide. Similar compounds include:
Streptomycin: An aminoglycoside antibiotic that also targets the 30S ribosomal subunit but lacks the hydrazone linkage.
Isoniazid: A first-line antitubercular agent that inhibits mycolic acid synthesis in Mycobacterium tuberculosis.
Rifampicin: Another antitubercular agent that inhibits bacterial RNA polymerase.
This compound’s uniqueness lies in its combined mechanism of action, which enhances its efficacy against resistant strains of Mycobacterium tuberculosis .
Properties
CAS No. |
4480-58-4 |
---|---|
Molecular Formula |
C27H44N10O12 |
Molecular Weight |
700.7 g/mol |
IUPAC Name |
N-[[5-[2,4-bis(diaminomethylideneamino)-3,5,6-trihydroxycyclohexyl]oxy-4-[4,5-dihydroxy-6-(hydroxymethyl)-3-(methylamino)oxan-2-yl]oxy-3-hydroxy-2-methyloxolan-3-yl]methylideneamino]pyridine-4-carboxamide |
InChI |
InChI=1S/C27H44N10O12/c1-9-27(45,8-34-37-22(44)10-3-5-33-6-4-10)21(49-23-14(32-2)18(42)15(39)11(7-38)47-23)24(46-9)48-20-13(36-26(30)31)16(40)12(35-25(28)29)17(41)19(20)43/h3-6,8-9,11-21,23-24,32,38-43,45H,7H2,1-2H3,(H,37,44)(H4,28,29,35)(H4,30,31,36) |
InChI Key |
JCBKYEIGGFKWPQ-UHFFFAOYSA-N |
Isomeric SMILES |
CC1C(C(C(O1)OC2C(C(C(C(C2O)O)N=C(N)N)O)N=C(N)N)OC3C(C(C(C(O3)CO)O)O)NC)(/C=N\NC(=O)C4=CC=NC=C4)O |
SMILES |
CC1C(C(C(O1)OC2C(C(C(C(C2O)O)N=C(N)N)O)N=C(N)N)OC3C(C(C(C(O3)CO)O)O)NC)(C=NNC(=O)C4=CC=NC=C4)O |
Canonical SMILES |
CC1C(C(C(O1)OC2C(C(C(C(C2O)O)N=C(N)N)O)N=C(N)N)OC3C(C(C(C(O3)CO)O)O)NC)(C=NNC(=O)C4=CC=NC=C4)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.